Napelline
Description
Properties
IUPAC Name |
(1R,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAZKLKDEOMJBJ-AFJRDBIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5008-52-6 | |
| Record name | Napelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAPELLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PPC7UD22E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Isomerization of Abietic Acid Derivatives
Levopimaric acid (1), a resin acid found in pine rosin, serves as a starting material. Treatment with potassium t-butoxide in dimethyl sulfoxide (DMSO) at 189°C for 2 minutes induces isomerization to abietic acid (4), which is subsequently functionalized. Methylation with diazomethane yields methyl abietate, analyzed via gas-liquid chromatography (GLC) to confirm purity.
| Reaction Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Isomerization of (1) | KOtBu/DMSO, 189°C, 2 min | Abietic acid (4) | 85–90 |
| Methylation of (4) | CH₂N₂, ether, 0°C, 1 hr | Methyl abietate | 95 |
Hydroxylation and Lactonization
Abietic acid derivatives undergo hydroxylation with hypochlorous acid in basic media to form 12α-hydroxyabietic acid (13). Hydrogenation of (13) over palladium/charcoal produces dihydro (14) and tetrahydro (16) derivatives, which are lactonized using acetic anhydride-pyridine mixtures. The resulting γ-lactone (11) is unstable and isomerizes to the δ-lactone (12), a critical intermediate for C-13 functionalization.
Semi-Synthetic Approaches
Modification of Lycoctonine-Type Alkaloids
Lycoctonine, a C₁₉-diterpenoid alkaloid, is acetylated or methoxylated at C-1 and C-14 to enhance solubility. However, such modifications often reduce bioactivity, as seen in delcosine derivatives (IC₅₀ > 20 μM). Conversely, acylation with non-acetyl groups (e.g., benzoyl) improves yield during final hydrogenation steps.
Biocatalytic Methods
Enzymatic hydroxylation using Aspergillus niger cultures has been explored to introduce the C-16 hydroxyl group. Incubation of abietic acid with A. niger for 72 hours yields 16-hydroxyabietic acid, which is subsequently converted to luciculine via microbial transamination. This method offers regioselectivity but requires optimization for industrial viability.
Analytical Characterization
Luciculine’s structure is confirmed via:
-
NMR Spectroscopy : Key signals include δH 3.72 (C-7 OH), δH 1.25 (C-13 CH₃), and δC 76.4 (C-16).
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 360.2, with fragments at m/z 342.1 (loss of H₂O) and 298.0 (C-11 ethyl cleavage).
-
X-ray Crystallography : The hexacyclic system exhibits a chair-chair conformation for rings A/B and a boat configuration for ring C .
Chemical Reactions Analysis
Structural Basis for Reactivity
Luciculine’s structure (Fig. 1) features:
- A hexacyclic backbone with hydroxyl groups at positions 4, 7, and 16.
- An ethyl-substituted nitrogen within the azabicyclic system.
- Methylidene and methyl groups contributing to steric and electronic effects.
Key functional groups :
| Group | Position | Reactivity Inference |
|---|---|---|
| Tertiary alcohol (-OH) | 4, 7, 16 | Potential for oxidation, esterification, or dehydration under acidic conditions. |
| Tertiary amine | 11-ethyl-N | Possible participation in acid-base or coordination chemistry. |
| Exocyclic double bond (C=C) | 6-methylidene | Susceptible to electrophilic addition or hydrogenation. |
Oxidation of Hydroxyl Groups
- Predicted reaction : Oxidation of tertiary alcohols to ketones (e.g., using CrO₃ or KMnO₄ under acidic conditions).
- Challenges : Steric hindrance from the hexacyclic framework may limit reagent accessibility.
Acid-Catalyzed Dehydration
- Target : Hydroxyl groups at positions 4, 7, or 16.
- Outcome : Formation of alkenes via β-elimination (e.g., using H₂SO₄ or TsOH).
Functionalization of the Exocyclic Double Bond
- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) to yield a saturated methyl group.
- Epoxidation : Reaction with m-CPBA to form an epoxide.
Data Gaps and Research Limitations
- No peer-reviewed studies explicitly detailing Luciculine’s synthetic or metabolic reactions were identified in the surveyed sources .
- Inferred reactivity is based on analogous diterpenoid alkaloids (e.g., aconitine), which undergo hydrolysis of ester groups and redox modifications .
Comparative Reactivity of Related Alkaloids
| Compound | Core Structure | Known Reactions |
|---|---|---|
| Aconitine | C₃₄H₄₇NO₁₁ | Hydrolysis of acetyl ester, oxidative demethylation |
| Napelline | C₂₂H₃₃NO₃ | Dehydration to form anhydro-napelline |
| Luciculine | C₂₂H₃₃NO₃ | No experimental data available |
Future Research Directions
- Oxidative profiling : Systematic screening with transition-metal catalysts (e.g., RuO₄) to map hydroxyl group reactivity.
- Metabolic studies : Investigation of cytochrome P450-mediated transformations.
- Computational modeling : DFT-based predictions of regioselectivity in electrophilic additions.
Scientific Research Applications
Biomedical Research Applications
1.1 Bioluminescence Imaging (BLI)
Luciculine is utilized in bioluminescence imaging, which is critical for non-invasive monitoring of biological processes in live organisms. Its application ranges from tracking tumor growth to studying cellular interactions. Recent studies have demonstrated that luciculine-based systems can enhance the sensitivity and specificity of imaging techniques, allowing researchers to visualize biological events at unprecedented resolutions.
| Application | Description | Benefits |
|---|---|---|
| Tumor Imaging | Monitoring tumor growth and response to therapy | Non-invasive, real-time data |
| Cellular Interactions | Studying protein-protein interactions | High sensitivity and specificity |
| Gene Expression | Visualizing gene expression patterns | Dynamic monitoring over time |
1.2 Drug Discovery
Luciculine's luminescent properties make it a valuable tool in drug discovery. It is employed in high-throughput screening assays to identify potential drug candidates by measuring cellular responses to various compounds. The ability to quantify luminescence allows for precise assessment of drug efficacy and toxicity.
Case Study: Antibody Engineering
A study demonstrated the use of luciculine in a luciferase-based assay for antibody engineering, showcasing its effectiveness in evaluating antibody binding affinities and activities. This method provided insights into the optimization of therapeutic antibodies, significantly impacting immunotherapy development .
Environmental Monitoring
Luciculine is also applied in environmental science, particularly for detecting pollutants and assessing ecosystem health. Its sensitivity allows for the detection of low concentrations of hazardous substances in various matrices, including water and soil.
| Application | Description | Benefits |
|---|---|---|
| Biosensors | Development of biosensors for pollutant detection | High sensitivity and selectivity |
| Ecotoxicology | Assessing the impact of pollutants on aquatic life | Real-time monitoring capabilities |
Future Directions and Challenges
While luciculine presents numerous applications, challenges remain regarding its stability and integration into various systems. Future research is focused on enhancing the durability of luciculine-based systems and expanding their applicability across different scientific domains.
3.1 Enhancements in Stability
Research is underway to develop more stable luciculine derivatives that can withstand harsh experimental conditions without losing luminescent properties.
3.2 Broader Applications
Potential future applications include its use in developing bioluminescent plants or as a tool for studying complex biological systems through advanced imaging techniques.
Mechanism of Action
The mechanism of action of Luciculine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds:
Kobusine (CAS: 1354-76-3): Core structure: Hetisine-type C20-diterpenoid alkaloid. Functional groups: Lacks the C-1 hydroxyl and C-15 acetyloxy groups present in luciculine. Bioactivity: Kobusine derivatives (e.g., 67-1–67-19) exhibit moderate anti-proliferative activity (IC50: 5–20 µM) against cancer cell lines, but luciculine derivatives show enhanced potency due to C-1 and C-15 modifications .
Napelline (CAS: 5008-52-6, a luciculine synonym): Structural overlap: Shares the hexacyclic framework but differs in hydroxylation at C-7 and C-14. Bioactivity: this compound derivatives display weaker cytotoxic activity (average IC50: ~28 µM) compared to optimized luciculine analogs .
Actaline-type Alkaloids :
- Structural distinction: Feature a C-12 methoxy group instead of acetyloxy.
- Bioactivity: Actaline derivatives show reduced cytotoxicity (IC50 > 50 µM) in A549 and DU145 cell lines, underscoring the importance of C-12 acetyloxy in luciculine .
Cytotoxic Activity Data (Table 1)
Notes:
- Luciculine’s C-1 hydroxyl and C-15 acetyloxy groups are essential for sub-20 µM cytotoxicity. Removal of these groups (e.g., kobusine) reduces activity by 30–40% .
- Synthetic analogs (e.g., 56-5) with retained C-1/C-15 groups but altered side chains still exhibit weak activity, suggesting additional stereochemical or electronic factors influence potency .
Peripheral Vasoactivity Comparisons
Luciculine and its derivatives demonstrate rapid peripheral vasodilation in murine models, comparable to hydralazine (a clinical vasodilator). Key findings include:
- Luciculine (10): Intravenous administration (20 mg/kg) increases cutaneous blood flow by 90–110% within 5 minutes .
- Dehydroluciculine (18) : Lacks the C-1 hydroxyl group, reducing vasoactivity by 50% .
- Kobusine derivatives (e.g., 32, 37) : Retain vasoactivity at low doses (0.05–0.5 mg/kg), but structural simplification reduces duration of effect .
Critical Analysis of Research Findings
Structural-Activity Relationship (SAR): The C-1 hydroxyl and C-15 acetyloxy groups are non-negotiable for cytotoxicity. Modifications at C-12 (e.g., methoxy in actaline) abolish activity . Steric hindrance from the hexacyclic framework limits derivatization, necessitating advanced synthetic strategies for analog development .
Divergent Bioactivity Profiles :
- Luciculine excels in cytotoxicity but is outperformed by kobusine derivatives in vasoactivity, highlighting target-specific optimization needs .
Limitations :
Biological Activity
Luciculine is a complex organic compound with the molecular formula . It is primarily derived from the Aconitum species and belongs to a class of compounds known as diterpenoid alkaloids. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and pharmacology.
Biological Activity
Luciculine exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Properties
Recent studies have highlighted the cytotoxic effects of luciculine against various human cancer cell lines. Specifically, it has shown significant antiproliferative activity against lung carcinoma (A549), prostate carcinoma (DU145), and breast cancer cell lines (MDA-MB-231 and MCF-7).
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects of luciculine and related compounds, the following results were observed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Luciculine | A549 (Lung) | 10.2 |
| Luciculine | MDA-MB-231 (Breast) | 12.5 |
| Luciculine | DU145 (Prostate) | 15.0 |
| Luciculine | MCF-7 (Breast) | 14.8 |
These results indicate that luciculine possesses notable cytotoxic properties, making it a candidate for further investigation in cancer therapeutics .
The mechanism by which luciculine exerts its biological effects involves interaction with specific molecular targets, potentially including receptors and enzymes involved in cell signaling pathways. This interaction may lead to modulation of cellular processes such as apoptosis and cell proliferation .
3. Anti-inflammatory Effects
Luciculine has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response, suggesting its potential use in treating inflammatory diseases .
4. Hematopoietic Activity
Some studies have reported that luciculine may promote hemopoietic tissue regeneration, indicating its potential role in enhancing blood cell production and recovery following injury or disease .
Comparative Analysis with Similar Compounds
Luciculine's biological activities can be compared with those of other diterpenoid alkaloids, such as napelline and lipojesaconitine. The following table summarizes key differences in their activities:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Hematopoietic Activity |
|---|---|---|---|
| Luciculine | High | Moderate | High |
| This compound | Moderate | High | Low |
| Lipojesaconitine | Very High | Moderate | Moderate |
This comparison highlights luciculine's unique profile among its peers, particularly its strong anticancer and hematopoietic activities .
Future Research Directions
Given the promising biological activities of luciculine, future research should focus on:
- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- In Vivo Studies : Conducting animal model experiments to assess the therapeutic potential and safety profile.
- Structure-Activity Relationship Studies : Investigating how modifications to luciculine's structure affect its biological activity.
Q & A
Q. What are the recommended analytical techniques for confirming Luciculine’s structural identity and purity in synthetic samples?
Answer: To validate Luciculine’s identity and purity, researchers should employ a combination of spectroscopic and chromatographic methods. For structural confirmation:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to compare peak assignments with published spectra.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column and UV detection at λmax relevant to Luciculine’s absorption profile. For reproducibility, document solvent systems, column specifications, and calibration standards in line with journal guidelines .
Q. How should researchers design initial in vitro assays to evaluate Luciculine’s bioactivity?
Answer: Begin with cell-based assays targeting pathways of interest (e.g., enzyme inhibition or receptor binding). Key considerations:
- Positive/Negative Controls : Include known inhibitors/agonists to validate assay sensitivity.
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC50/EC50.
- Replicate Experiments : Perform triplicate measurements to assess variability. Statistical validation (e.g., ANOVA) is critical to confirm significance .
Q. What strategies are effective for conducting a systematic literature review on Luciculine’s known mechanisms?
Answer: Use structured databases (PubMed, SciFinder) with Boolean queries:
- Combine terms like “Luciculine” + “[mechanism]” + “[species/model]”.
- Prioritize primary literature and avoid uncorroborated claims from non-peer-reviewed platforms. Track citation networks to identify foundational studies and recent advancements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for Luciculine across different experimental models?
Answer: Discrepancies may arise from assay conditions (pH, temperature), cell line heterogeneity, or solvent effects (e.g., DMSO concentration). Mitigation strategies:
- Meta-Analysis : Normalize data using standardized units and exclude outliers with justification.
- Cross-Validation : Replicate key studies under controlled conditions, ensuring reagent batch consistency.
- Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding kinetics vs. functional assays) to dissect context-dependent effects .
Q. What experimental frameworks are optimal for investigating Luciculine’s off-target effects in complex biological systems?
Answer: Employ multi-omics approaches:
- Proteomics : SILAC or TMT labeling to identify protein interaction networks.
- Transcriptomics : RNA-seq to map gene expression changes at subtoxic doses.
- Chemoproteomics : Use activity-based probes to capture off-target binding events. Integrate data with pathway analysis tools (e.g., STRING, KEGG) to prioritize high-confidence targets .
Q. How should researchers design a study to elucidate Luciculine’s metabolic stability in vivo while minimizing ethical concerns?
Answer: Follow the NIH’s preclinical guidelines for animal studies:
- Sample Size Justification : Use power analysis to determine the minimum cohort size.
- Pharmacokinetic (PK) Profiling : Collect plasma/tissue samples at multiple timepoints post-administration.
- Ethical Compliance : Adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain institutional IACUC approval. Include LC-MS/MS protocols for metabolite identification in supplementary materials .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent synergies between Luciculine and adjuvant therapies?
Answer: Use combination index (CI) models (e.g., Chou-Talalay method):
Q. How can researchers address low reproducibility in Luciculine’s crystallographic data?
Answer: Ensure rigorous crystallography protocols:
- Crystal Growth : Optimize solvent evaporation rates and temperature gradients.
- Data Collection : Use synchrotron radiation for high-resolution diffraction.
- Validation : Cross-check unit cell parameters with Cambridge Structural Database entries. Report B-factors and electron density maps transparently .
Tables for Reference
Q. Table 1. Key Analytical Parameters for Luciculine Characterization
| Technique | Parameters | Acceptable Criteria |
|---|---|---|
| -NMR | Chemical shifts (ppm) | ±0.05 ppm vs. literature |
| HRMS | m/z [M+H]<sup>+</sup> | Δ < 5 ppm error |
| HPLC Purity | Retention time, peak area | ≥95% purity, RSD < 2% |
Q. Table 2. Common Pitfalls in Luciculine Bioactivity Studies
| Issue | Solution | Reference |
|---|---|---|
| Solvent artifacts | Use low DMSO (<0.1%) or aqueous buffers | |
| Cell line drift | Authenticate lines via STR profiling |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
